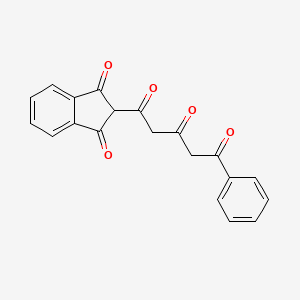
1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione is a complex organic compound characterized by its unique structure, which includes an indene core and multiple ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione typically involves multi-step organic reactions. One common method involves the reaction of 1,2,4-benzenetricarboxylic anhydride with ethyl acetoacetate in the presence of acetic anhydride and triethylamine . The reaction is carried out under controlled temperature conditions, often with ice cooling to manage the exothermic nature of the reaction.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, often involving the addition of oxygen atoms.
Reduction: Reduction reactions can convert the ketone groups into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action for 1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione involves its interaction with molecular targets through its reactive ketone groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The pathways involved often include nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione
- 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-{[(pyridin-2-yl)methyl]amino}acetonitrile
Uniqueness
1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its multiple ketone groups and indene core make it a versatile compound for various chemical transformations and applications in research and industry.
Properties
CAS No. |
10437-98-6 |
|---|---|
Molecular Formula |
C20H14O5 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
1-(1,3-dioxoinden-2-yl)-5-phenylpentane-1,3,5-trione |
InChI |
InChI=1S/C20H14O5/c21-13(10-16(22)12-6-2-1-3-7-12)11-17(23)18-19(24)14-8-4-5-9-15(14)20(18)25/h1-9,18H,10-11H2 |
InChI Key |
DOFLIVSIPPGUBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


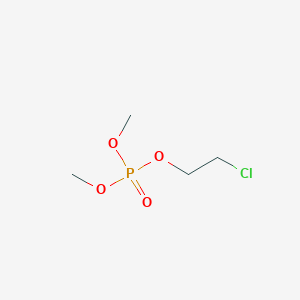

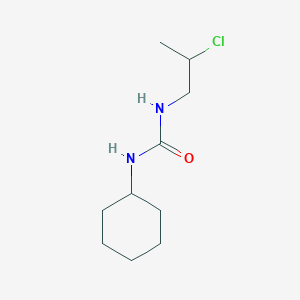
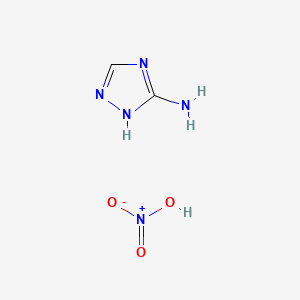
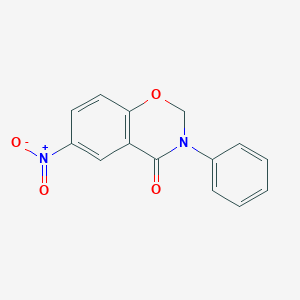

![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)
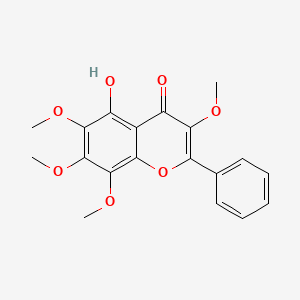


![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)
![2,2'-[(Dibutylstannanediyl)bis(oxy)]bis(2-oxoethane-1-thiol)](/img/structure/B14715549.png)

![N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14715562.png)
